L-687414

Catalog No.
S641066
CAS No.
130931-65-6
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-687414

CAS Number

130931-65-6

Product Name

L-687414

IUPAC Name

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1

InChI Key

SKYSFPFYQBZGDC-QWWZWVQMSA-N

SMILES

Array

Synonyms

cis-4-methyl-HA-966, L 687,414, L 687414, L 687414, (3R-cis)-isomer, L-687,414, L-687414

Canonical SMILES

CC1CN(C(=O)C1N)O

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)O

The exact mass of the compound (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-687414, chemically designated as (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one, is a highly selective, brain-penetrant, low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. Structurally derived from HA-966 via the stereospecific addition of a cis-4-methyl group, this compound is procured primarily for advanced neuropharmacological screening and in vivo disease modeling. Its core commercial and scientific value proposition lies in its ability to modulate glutamatergic tone without inducing the severe neurotoxic or cognitive-impairing side effects characteristic of uncompetitive NMDA channel blockers. For industrial and academic buyers, L-687414 serves as a critical pharmacological tool for evaluating novel antipsychotics, particularly GlyT1 inhibitors and TAAR1 agonists, by providing a highly reproducible baseline of glutamatergic hypofunction[2].

Substituting L-687414 with generic uncompetitive NMDA channel blockers (such as MK-801, ketamine, or PCP) or its parent compound (HA-966) severely compromises experimental validity. Uncompetitive blockers like MK-801 completely abolish NMDA receptor activation, leading to the disruption of long-term potentiation (LTP) and the induction of neuronal vacuolation (Olney's lesions) at neuroprotective doses [1]. In contrast, L-687414's mechanism as a low-efficacy partial agonist (intrinsic activity ~10-20% of glycine) maintains basal receptor function, preventing these neurotoxic and cognitive artifacts [2]. Furthermore, compared to the parent compound R(+)-HA-966, L-687414's specific stereochemistry and added methyl group confer significantly higher potency and improved lipophilicity, making HA-966 an inadequate substitute for rigorous in vivo neuropharmacokinetic workflows[2].

In Vitro Assay Efficiency: Enhanced Potency at the NMDA Glycine Site vs. HA-966

For in vitro electrophysiological workflows, L-687414 demonstrates superior potency in antagonizing NMDA-evoked population depolarizations compared to its parent analog, R(+)-HA-966[1]. In rat cortical slice assays, L-687414 exhibits an apparent Kb of 15 µM, whereas R(+)-HA-966 requires a significantly higher concentration (apparent Kb of 55 µM), representing an approximate 3.6-fold increase in potency [1].

Evidence DimensionApparent Kb for antagonizing NMDA-evoked depolarizations
Target Compound Data15 µM (L-687414)
Comparator Or Baseline55 µM (R(+)-HA-966)
Quantified Difference3.6-fold higher potency for L-687414
ConditionsIn vitro rat cortical slices, NMDA-evoked population depolarizations

The higher potency allows laboratories to consume less material per assay and reduces the risk of off-target solvent effects at higher concentrations, streamlining in vitro screening.

Preservation of Synaptic Function (LTP) vs. MK-801 in Neuroprotection Models

Uncompetitive NMDA antagonists are known to impair synaptic plasticity, complicating their use in cognitive and neuroprotection studies. In in vivo studies measuring NMDA receptor-dependent LTP in the dentate gyrus of anesthetized rats, an MK-801 dosing regimen known to produce maximal neuroprotection (0.12 mg/kg i.v. bolus followed by 1.8 µg/kg/h) effectively abolished LTP [1]. In contrast, a similarly neuroprotective dosing regimen of L-687414 (28 mg/kg i.v. bolus followed by 28 mg/kg/h) left the LTP largely intact[1].

Evidence DimensionEffect on Long-Term Potentiation (LTP) risetime augmentation
Target Compound DataLTP remained largely intact
Comparator Or BaselineLTP was effectively abolished (MK-801)
Quantified DifferenceComplete preservation of synaptic plasticity vs. total abolition
ConditionsIn vivo medial perforant path (mPP) tetanic stimulation in anesthetized rats at neuroprotective plasma levels

Procurement of L-687414 is essential for stroke and neuroprotection studies where the preservation of cognitive and synaptic function is a mandatory endpoint, a condition MK-801 cannot satisfy.

Avoidance of Neuronal Vacuolation and Limbic Hypermetabolism vs. MK-801

The use of MK-801 (dizocilpine) at neuroprotective doses triggers selective activation of limbic cerebral glucose metabolism (CMRglc) and induces morphological changes (vacuolation) in pyramidal neurons of the posterior cingulate and retrosplenial cortices [1]. Conversely, L-687414 administered as a steady-state intravenous infusion at high neuroprotective doses (up to 35 mg/kg bolus followed by 440 µg/kg/min) did not increase limbic CMRglc and failed to evoke any neuronal vacuolation [1].

Evidence DimensionInduction of neuronal vacuolation and limbic CMRglc elevation
Target Compound DataNo vacuolation; no increase in limbic CMRglc
Comparator Or BaselineExtensive vacuolation; selective activation of limbic CMRglc (MK-801)
Quantified DifferenceZero incidence of neurotoxic artifacts vs. 100% incidence at high dose rates
Conditions4-hour steady-state intravenous infusion in rats with subsequent light microscopic morphological assessment

This guarantees that histological and metabolic data in neuroprotection models are not confounded by drug-induced neurotoxicity, making L-687414 the superior pharmacological tool.

Mainstream Workflow Fit for High-Throughput Antipsychotic Screening

In pharmaceutical drug discovery workflows, L-687414 is the standard challenge agent used to induce a reproducible state of glutamatergic hypofunction (hyperlocomotion)[1]. Unlike amphetamine, which triggers broad dopaminergic toxicity, L-687414 (at 50 mg/kg s.c.) provides a precise NMDA-mediated baseline that is highly sensitive to targeted reversal by novel therapeutics [2]. For example, it allows for the precise calculation of in vivo efficacy for GlyT1 inhibitors like RG1678 (ID50 = 0.63 mg/kg) and TAAR1 agonists, fitting seamlessly into high-throughput behavioral screening pipelines [1].

Evidence DimensionBaseline stability for in vivo pharmacodynamic screening
Target Compound DataSpecific, reversible NMDA-mediated hyperlocomotion
Comparator Or BaselineBroad dopaminergic stimulation (Amphetamine)
Quantified DifferenceEnables precise ID50 calculation for non-dopaminergic antipsychotics without off-target stimulant toxicity
ConditionsIn vivo mouse hyperlocomotion assays for pharmaceutical screening

Procurement of L-687414 ensures a validated, industry-standard baseline for screening the next generation of schizophrenia therapeutics, reducing false positives in drug discovery.

In Vivo Screening of Novel Antipsychotic Therapeutics

Because L-687414 reliably induces hyperlocomotion via specific NMDA receptor hypofunction, it is the preferred challenge agent for evaluating the in vivo efficacy of GlyT1 inhibitors and TAAR1 agonists in schizophrenia drug discovery pipelines [1].

Neuroprotection Studies Requiring Cognitive Preservation

In models of focal ischemia or stroke, L-687414 is the optimal choice over MK-801 when researchers must measure neuroprotective efficacy without confounding the results with drug-induced synaptic impairment (LTP abolition) or neuronal vacuolation [2].

Electrophysiological Mapping of the Glycine Modulatory Site

Due to its 3.6-fold higher potency compared to HA-966 and its defined stereochemistry, L-687414 is the standard partial agonist procured for patch-clamp and whole-cell voltage-clamp assays characterizing NMDA receptor kinetics [3].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

130.074227566 Da

Monoisotopic Mass

130.074227566 Da

Heavy Atom Count

9

Wikipedia

CHEMBL283819

Dates

Last modified: 08-15-2023

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